The compound's molecular formula is C₈H₉BNO₂, with a molecular weight of 160.97 g/mol. It contains one boron atom, one nitrogen atom, and two oxygen atoms within its structure. The compound's InChI Key is VHADYSUJZAPXOW-UHFFFAOYSA-N, indicating its unique chemical identity in databases such as PubChem, where it has the ID 2734361 .
The synthesis of (2-methyl-1H-indol-4-yl)boronic acid can be achieved through various methods, with a common approach being the transition metal-catalyzed cross-coupling reactions. One method involves the reaction between 2-methylindole and boron reagents under specific conditions:
The reaction generally proceeds via a mechanism involving oxidative addition of the indole to the metal center followed by transmetalation and reductive elimination .
The molecular structure of (2-methyl-1H-indol-4-yl)boronic acid features a fused bicyclic system typical of indoles. Key structural details include:
(2-methyl-1H-indol-4-yl)boronic acid participates in several chemical reactions due to its boronic acid functionality:
These reactions are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .
The mechanism of action for (2-methyl-1H-indol-4-yl)boronic acid primarily revolves around its ability to form covalent bonds with electrophiles through its boron atom. In biological contexts, boronic acids can interact with diols in biomolecules, leading to inhibition or modification of enzyme activity.
The physical and chemical properties of (2-methyl-1H-indol-4-yl)boronic acid include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(2-methyl-1H-indol-4-yl)boronic acid has diverse applications across scientific fields:
The integration of boron into medicinal chemistry represents a paradigm shift in drug design, overcoming early misconceptions about potential toxicity through rigorous scientific validation. Boron's unique electronic configuration—possessing an empty p-orbital—enables reversible covalent interactions with biological nucleophiles, particularly enzyme active sites. This property remained underexploited until the 21st century, when synthetic advances like the Suzuki-Miyaura coupling reaction (palladium-catalyzed cross-coupling of boronic acids with aryl halides) facilitated practical access to complex borono-organic compounds [1]. The clinical success of bortezomib (Velcade®), approved in 2003 as a proteasome inhibitor for multiple myeloma, established boronic acids as privileged pharmacophores. Subsequent approvals of tavaborole (2014), crisaborole (2016), ixazomib (2015), and vaborbactam (2017) demonstrated boron's versatility across therapeutic areas—from antifungal and anti-inflammatory agents to β-lactamase inhibitors [1] [5]. This trajectory underscores a broader acceptance: boron-containing compounds now occupy a strategic niche in targeted therapy development, with over 20 candidates in active clinical trials as of 2022 [4].
Indole-boronic acid hybrids represent a convergence of two biologically privileged scaffolds, leveraging the ubiquity of indole in natural bioactive molecules and boron's targeted reactivity. Indole derivatives constitute fundamental components of essential biomolecules: the amino acid tryptophan, neurotransmitter serotonin, and hormone melatonin. This inherent biological relevance translates to diverse medicinal applications, including modulation of neurological, inflammatory, and oncological pathways [6] [7]. Incorporating a boronic acid group at specific positions on the indole nucleus enhances target affinity and selectivity through reversible interactions with serine, threonine, or tyrosine residues in enzyme active sites. The boronic acid moiety also improves aqueous solubility and metabolic stability compared to purely carbon-based structures, addressing key pharmacokinetic challenges [4] [5]. This hybrid architecture enables dual-targeting strategies—potentially engaging both the indole-binding pocket and boron-reactive sites within complex biological targets.
(2-Methyl-1H-indol-4-yl)boronic acid exemplifies the strategic application of indole-boronic acid hybrids in contemporary drug discovery. Its molecular structure features a boronic acid group at the indole 4-position and a methyl substituent at the 2-position, creating a sterically defined and electronically tuned pharmacophore. The 4-boronic acid substitution is particularly significant, as this position allows optimal spatial orientation for interaction with catalytic residues in hydrolytic enzymes, while the 2-methyl group enhances lipophilicity and may stabilize the molecule against metabolic degradation [2] [3]. This compound serves primarily as a synthetic building block for complex molecules via Suzuki-Miyaura cross-coupling, enabling rapid diversification of the indole scaffold. Its documented applications include the synthesis of experimental:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2